molecular formula C6H9N3OS B015046 6-Amino-4-methoxy-2-methylthiouracil CAS No. 3289-53-0

6-Amino-4-methoxy-2-methylthiouracil

Cat. No. B015046
CAS RN: 3289-53-0
M. Wt: 171.22 g/mol
InChI Key: FBAYMIJHPUCRMU-UHFFFAOYSA-N
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Description

6-Amino-4-methoxy-2-methylthiouracil is a chemical compound with the molecular formula C6H9N3OS and a molecular weight of 171.22123. It is used for proteomics research1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 6-Amino-4-methoxy-2-methylthiouracil.



Molecular Structure Analysis

The molecular structure of 6-Amino-4-methoxy-2-methylthiouracil consists of 6 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom123.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 6-Amino-4-methoxy-2-methylthiouracil.



Physical And Chemical Properties Analysis

6-Amino-4-methoxy-2-methylthiouracil has a predicted boiling point of 357.4°C and a predicted density of 1.29 g/cm35. It is a solid substance that is soluble in acetone, DMSO, and methanol2.


Scientific Research Applications

Antibacterial Activity

6-Amino-4-methoxy-2-methylthiouracil derivatives have been studied for their antibacterial properties. Notably, certain 3-substituted-6-(3-ethyl-4-methylanilino)uracils, synthesized through direct alkylation of 2-methoxy-6-amino-4-pyrimidone, exhibited significant inhibitory activity against bacterial DNA polymerase IIIC, crucial for replication. These compounds also demonstrated potent antibacterial activity against Gram-positive organisms in culture, with some extending protection against lethal infections in mice models. This highlights their potential in developing new antibacterial agents (Zhi et al., 2005).

Antitumor Activity

Compounds derived from 6-Amino-4-methoxy-2-methylthiouracil have also shown promise in antitumor applications. Synthesized 4-amino-and 4-methoxy-6-chloropyrimidines, through reactions with aliphatic and aromatic primary and secondary amines and sodium methoxide, exhibited notable antitumor properties. This suggests a potential pathway for developing new antitumor drugs (Grigoryan et al., 2008).

Safety And Hazards

Unfortunately, I couldn’t find specific safety and hazard information for 6-Amino-4-methoxy-2-methylthiouracil.


Future Directions

I’m sorry, but I couldn’t find specific information on the future directions of 6-Amino-4-methoxy-2-methylthiouracil.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

6-methoxy-2-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAYMIJHPUCRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399550
Record name 6-Methoxy-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-methoxy-2-methylthiouracil

CAS RN

3289-53-0
Record name 6-Methoxy-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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